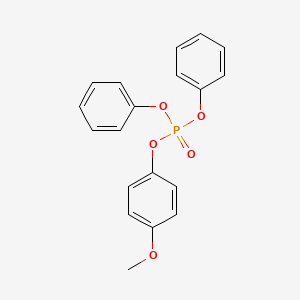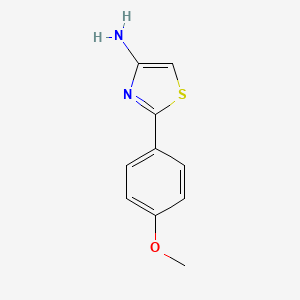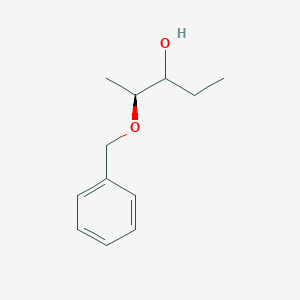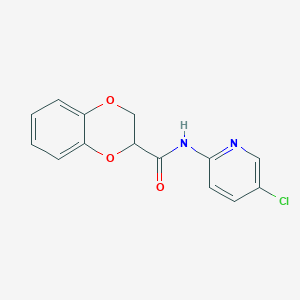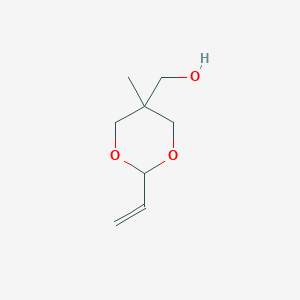
(2-Ethenyl-5-methyl-1,3-dioxan-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethenyl-5-methyl-1,3-dioxan-5-yl)methanol: is an organic compound with the molecular formula C8H14O3. It is a derivative of dioxane, a six-membered ring containing two oxygen atoms. This compound is characterized by the presence of an ethenyl group and a hydroxymethyl group attached to the dioxane ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethenyl-5-methyl-1,3-dioxan-5-yl)methanol typically involves the reaction of 2-methyl-1,3-dioxane with formaldehyde and a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include toluene or dichloromethane.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethenyl group can undergo hydrogenation to form the corresponding ethyl derivative.
Substitution: The hydroxymethyl group can be substituted with various nucleophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: (2-Ethenyl-5-methyl-1,3-dioxan-5-yl)aldehyde or (2-Ethenyl-5-methyl-1,3-dioxan-5-yl)carboxylic acid.
Reduction: (2-Ethyl-5-methyl-1,3-dioxan-5-yl)methanol.
Substitution: Various ethers or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of polymers and resins.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Ethenyl-5-methyl-1,3-dioxan-5-yl)methanol involves its reactivity due to the presence of the ethenyl and hydroxymethyl groups. These functional groups allow the compound to participate in various chemical reactions, making it a valuable intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanol: Similar structure but with different substituents.
(5-Ethyl-1,3-dioxan-5-yl)methanol: Contains an ethyl group instead of an ethenyl group.
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol: Another derivative with different substituents.
Uniqueness:
- The presence of the ethenyl group in (2-Ethenyl-5-methyl-1,3-dioxan-5-yl)methanol makes it more reactive in certain types of chemical reactions, such as polymerization and addition reactions.
- Its unique structure allows for the synthesis of a wide range of derivatives with potential applications in various fields.
Propiedades
Número CAS |
3936-82-1 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
(2-ethenyl-5-methyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C8H14O3/c1-3-7-10-5-8(2,4-9)6-11-7/h3,7,9H,1,4-6H2,2H3 |
Clave InChI |
KMXIAPUAVNXUND-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(OC1)C=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(morpholin-4-yl)propyl]-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14143203.png)

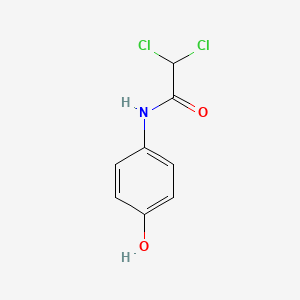
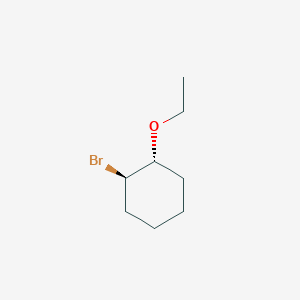
![4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14143231.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14143236.png)
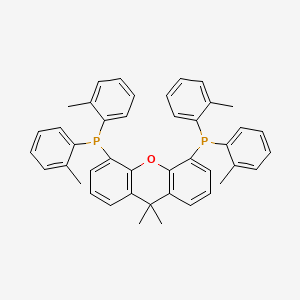
![2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14143244.png)
![2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-[2-(pyridin-2-yl)ethyl]nonanamide](/img/structure/B14143245.png)
![2-[(3-Bromobenzyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14143247.png)
